1-Diethoxyphosphoryloctadecane
Description
Contextualization of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, which are organic compounds containing carbon-phosphorus bonds, are integral to numerous industrial, agricultural, and medicinal applications. taylorandfrancis.com Their diverse functionalities stem from phosphorus's ability to exist in various oxidation states and its capacity for multivalency and asymmetry. longdom.org These characteristics make them a versatile and distinct class of chemicals. longdom.org In modern synthetic chemistry and chemical biology, their role is supported by their presence in endogenous biomolecules, therapeutic agents, and bioactive natural products. longdom.org The formation of the phosphorus-carbon (P-C) bond is a key area of research, as it can impart a range of biological activities to molecules. taylorandfrancis.com
Defining the Phosphonate (B1237965) Class: Structural and Bonding Characteristics with Emphasis on the C-P Bond
Phosphonates are a significant class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. researchgate.net This covalent bond is notably resistant to chemical and enzymatic cleavage, a property that distinguishes phosphonates from their phosphate (B84403) ester counterparts, which possess a more labile P-O-C linkage. frontiersin.org The C-P bond is central to the chemical and biological properties of phosphonates. nih.gov The geometry around the phosphorus atom in phosphonates is typically tetrahedral. The presence of the direct C-P bond makes phosphonates structural mimics of natural phosphates, and they are often used as bioisosteres of carboxylates and analogs of amino acids and peptides. frontiersin.orgfrontiersin.org
The stability of the C-P bond is a key factor in the persistence of some phosphonates in the environment. However, certain bacteria have evolved enzymatic pathways, such as the C-P lyase pathway, to cleave this robust bond and utilize phosphonates as a phosphorus source. nih.govau.dk
Classification and Significance of Long-Chain Alkyl Phosphonates: The Case of 1-Diethoxyphosphoryloctadecane
Long-chain alkyl phosphonates are a subclass of phosphonates featuring a long hydrocarbon chain attached to the phosphorus atom. These compounds exhibit amphiphilic properties, with a hydrophilic phosphonate head group and a hydrophobic alkyl tail. This structure allows them to be used as surfactants and in the formation of self-assembling structures like micelles and vesicles. researchgate.netontosight.airesearchgate.net
This compound is a prime example of a long-chain alkyl phosphonate. Its structure consists of an eighteen-carbon alkyl chain (octadecane) bonded to a phosphorus atom, which is also bonded to two ethoxy groups and one oxygen atom.
Properties of this compound:
| Property | Value |
| Molecular Formula | C22H47O3P |
| Molecular Weight | 390.58 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~185-190 °C at 0.5 mmHg |
| Density | ~0.9 g/cm³ |
The long alkyl chain in this compound imparts significant hydrophobicity, making it suitable for applications where interaction with nonpolar environments is required. The diethyl phosphonate group provides a polar head that can interact with metal ions or other polar entities. The alkaline hydrolysis of diethyl alkylphosphonates has been studied, revealing that the reactivity is influenced by the nature of the alkyl chain. mdpi.com
Historical Trajectories and Emerging Research Directions in Phosphonate Chemistry
The field of phosphonate chemistry has a rich history, with initial developments dating back nearly two centuries. nih.gov A significant milestone was the synthesis of zirconium phosphonates, which spurred the development of this class of compounds. rsc.org Early research focused on their use as insecticides, with their prominence growing in the mid-1940s. nih.gov
In recent decades, research has expanded into various areas, including medicinal chemistry, materials science, and catalysis. nih.govmdpi.com The discovery that phosphonates can act as mimics of natural phosphates and transition states in enzymatic reactions has been a major driver of research in drug design. frontiersin.orgfrontiersin.org
Emerging research directions in phosphonate chemistry are focused on several key areas:
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods, such as electrochemical synthesis, is a growing area of interest. beilstein-journals.org
Porous Materials: There is renewed interest in the synthesis of porous metal phosphonates, inspired by the success of metal-organic frameworks (MOFs), for applications in gas separation and catalysis. mdpi.com
Biomedical Applications: The unique properties of phosphonates continue to be explored for the development of new drugs, particularly as antiviral and anticancer agents, and for drug delivery systems. frontiersin.orgmpg.de
Advanced Materials: The functionalization of phosphonates to create materials with specific properties, such as flame retardants and materials for electrochemical devices, is an active area of research. mdpi.commdpi.com
Properties
IUPAC Name |
1-diethoxyphosphoryloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWWTCMOZVEWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Diethoxyphosphoryloctadecane and Analogous Long Chain Dialkyl Phosphonates
Established Synthetic Pathways for Phosphonate (B1237965) Esters
Michaelis-Arbuzov Reaction Approaches
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, is a cornerstone for forming carbon-phosphorus bonds. wikipedia.orgmdpi.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate. wikipedia.orgorganic-chemistry.orgchinesechemsoc.org The mechanism initiates with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgmdpi.com Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate product. wikipedia.orgmdpi.com
For the synthesis of long-chain phosphonates like 1-diethoxyphosphoryloctadecane, this reaction requires elevated temperatures, often between 120°C and 160°C. wikipedia.orgacs.org While generally providing good yields, the high temperatures can be a drawback, especially for sensitive substrates. acs.orgtandfonline.com A notable challenge is the potential for the newly formed alkyl halide byproduct to react with the starting phosphite, which can lead to a mixture of products. mdpi.com To circumvent this, an excess of the initial alkyl halide is often employed. wikipedia.org
Recent advancements have introduced variations to the classical Michaelis-Arbuzov reaction. For instance, a radical-based alternative has been developed that proceeds at room temperature under photoredox catalysis, expanding the reaction's scope to include secondary and tertiary alkyl halides and improving functional group tolerance. chinesechemsoc.orgchinesechemsoc.org Another modification avoids the use of alkyl halides altogether by reacting alcohols with trialkyl phosphites in the presence of a catalyst like tetrabutylammonium (B224687) iodide, presenting a greener approach. mdpi.com
Table 1: Michaelis-Arbuzov Reaction Variants for Phosphonate Synthesis
| Reactants | Catalyst/Conditions | Product | Key Features |
| Trialkyl phosphite, Alkyl halide | High temperature (120-160°C) | Dialkyl phosphonate | Classical method, good yields. wikipedia.orgacs.org |
| Trialkyl phosphite, Alkyl halide | Photoredox catalyst, Room temperature | Dialkyl phosphonate | Radical mechanism, broader scope. chinesechemsoc.orgchinesechemsoc.org |
| Trialkyl phosphite, Alcohol | Tetrabutylammonium iodide | Dialkyl phosphonate | Green alternative, avoids alkyl halides. mdpi.com |
Michaelis-Becker Reaction Strategies
The Michaelis-Becker reaction provides an alternative route to alkyl phosphonates. This method involves the reaction of a dialkyl phosphonate with a base, typically sodium hydride, to generate a nucleophilic phosphorus species. acs.orgwikipedia.org This species then undergoes a nucleophilic substitution reaction with an alkyl halide. acs.orgwikipedia.org
A key advantage of the Michaelis-Becker reaction over the Michaelis-Arbuzov reaction is that it often proceeds at or below room temperature, avoiding the need for high heat which can be detrimental to thermally sensitive molecules. tandfonline.com This makes it particularly suitable for the synthesis of compounds like dialkyl-p-vinylbenzyl phosphonates, where heating can cause premature polymerization. tandfonline.com The Michaelis-Becker reaction has been shown to be effective for producing a range of dialkyl phosphonates, including those with longer alkyl chains, often in high yields and with minimal need for purification. tandfonline.com
However, the use of strong bases like sodium hydride is a notable consideration. acs.org Recent research has explored copper-catalyzed versions of this reaction, which can even achieve enantioconvergent synthesis from racemic alkyl halides, a significant advancement for producing chiral phosphorus compounds. sustech.edu.cn
Kabachnik-Fields Reaction in Phosphonate Synthesis
The Kabachnik-Fields reaction is a three-component condensation that forms α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. wikipedia.orgnih.govorganic-chemistry.org This reaction is of significant interest due to the biological importance of its products, which are considered phosphorus analogues of α-amino acids. wikipedia.orgcore.ac.uk
The reaction mechanism can proceed through two primary pathways. nih.govcore.ac.uk One pathway involves the initial formation of an imine from the amine and carbonyl compound, which then undergoes hydrophosphonylation. wikipedia.orgcore.ac.uk The alternative route begins with the addition of the dialkyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate that is subsequently substituted by the amine. nih.govcore.ac.uk The prevailing pathway often depends on the basicity of the amine. organic-chemistry.org
The Kabachnik-Fields reaction has been extended to various substrates, including the use of heterocyclic amines to create novel α-amino phosphonic derivatives. nih.gov Catalysts, such as Lewis acids, can accelerate the reaction. wikipedia.org Mechanochemical approaches have also been developed, offering a solvent-free and often more efficient alternative to traditional solution-based methods. irb.hr
Table 2: Comparison of Kabachnik-Fields Reaction Pathways
| Intermediate | Description | Favored by |
| Imine | Formed from the amine and carbonyl compound. | Weakly basic amines (e.g., anilines). organic-chemistry.org |
| α-Hydroxyphosphonate | Formed from the dialkyl phosphite and carbonyl compound. | Can be a competing pathway. nih.gov |
Pudovik Reaction Applications in Long-Chain Phosphonate Formation
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to an imine to form an α-aminophosphonate. tandfonline.comscilit.comresearchgate.net This reaction is closely related to the Kabachnik-Fields reaction, essentially representing the second step of the imine-intermediate pathway of the latter. wikipedia.org
The Pudovik reaction has been successfully employed for the synthesis of α-aminophosphonates with long alkyl chains. tandfonline.comscilit.com For instance, the reaction of azomethines derived from long-chain amines (such as dodecylamine, tetradecylamine, hexadecylamine, and octadecylamine) with didodecylphosphine oxide yields the corresponding α-aminophosphonates. tandfonline.com Tertiary phosphines have been shown to be effective catalysts for the conjugate addition of dialkyl phosphites to electron-deficient alkenes, a transformation that tolerates long alkyl chains in the phosphite. benthamdirect.comresearchgate.net
The reaction can also be applied to the synthesis of α-hydroxyphosphonates through the addition of H-phosphonates to carbonyl compounds. mdpi.commdpi.com This can be achieved under mild, base-catalyzed conditions. mdpi.com
Hirao Coupling Methodologies for C-P Bond Formation
The Hirao coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond between a dialkyl phosphite and an aryl or vinyl halide. wikipedia.orgnih.govnih.gov This reaction significantly expanded the scope of C-P bond formation beyond the alkyl halides typically used in the Michaelis-Arbuzov and Michaelis-Becker reactions. wikipedia.org
The original Hirao conditions utilized a palladium catalyst, such as Pd(PPh₃)₄, and a base, often in the absence of a solvent. nih.govnih.gov The catalytic cycle is believed to involve oxidative addition of the halide to the palladium(0) complex, followed by ligand exchange with the phosphite and reductive elimination to yield the product. semanticscholar.org
Since its discovery, the Hirao coupling has been improved to include a wider range of substrates and more efficient catalytic systems. For example, the use of Pd(OAc)₂ with ligands like dppf has been shown to be effective at lower catalyst loadings and for a broader array of aryl and heteroaryl halides. nih.gov The methodology has also been adapted for the post-functionalization of polymers, such as the conversion of aliphatic poly(H-phosphonate)s to poly(phenylphosphonate)s. acs.org
Contemporary and Sustainable Synthetic Approaches for this compound Analogues
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing phosphonates. mit.eduyale.eduepa.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mit.eduyale.eduepa.gov
Microwave-assisted synthesis has emerged as a powerful tool in this regard. mdpi.com It can significantly shorten reaction times for the Michaelis-Arbuzov reaction, often under solvent-free conditions, leading to high yields of pure products. researchgate.netrsc.org This has been particularly effective for the synthesis of haloalkylphosphonates. researchgate.net
Solvent-free and catalyst-free conditions are another key aspect of green phosphonate chemistry. rsc.org For example, ultrasound has been used to promote the synthesis of α-aminophosphonates without the need for a catalyst. rsc.org Water-soluble palladium catalysts have been developed for the Hirao coupling, allowing for easy separation and recycling of the catalyst, thereby enhancing the environmental sustainability of the process. wikipedia.org
The use of renewable feedstocks is also a growing area of interest. epa.gov For instance, aliphatic poly(H-phosphonate)s have been synthesized from bio-based long-chain diols. acs.org These "green" approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and economical processes. mdpi.comresearchgate.net
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing phosphonates. rsc.org Sonochemistry utilizes ultrasonic irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions. ekb.eg For instance, the synthesis of α-hydroxyphosphonates from aldehydes or ketones and trialkyl phosphites can be achieved in high yields (84–94%) within a short timeframe (10 to 37 minutes) under solvent-free and catalyst-free conditions with ultrasound irradiation. rsc.org Similarly, ultrasound has been effectively used in the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates. rsc.orgresearchgate.net A comparative study highlighted the advantage of ultrasonication, where reactions were completed in 8 to 20 minutes, compared to 30–75 minutes for conventional methods, to achieve similar yields. rsc.org The use of organocatalysts, such as camphor (B46023) sulfonic acid, can further enhance the efficiency of ultrasound-assisted phosphonate synthesis. rsc.org
Microwave-Promoted Synthesis
Microwave irradiation is another green chemistry tool that has been successfully applied to the synthesis of long-chain phosphonates. rsc.org Microwave-assisted reactions often result in significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov A notable application is the solvent-free, microwave-assisted Michaelis-Arbuzov reaction for producing dialkyl haloalkylphosphonates, which offers high yields and easy purification. researchgate.net Furthermore, monoalkyl phosphonic derivatives can be efficiently converted to dialkyl alkylphosphonates by reacting with alkyl halides in the presence of triethylamine (B128534) under solvent-free microwave conditions. nih.gov The use of ionic liquids as catalysts in microwave-promoted esterification of alkylphosphonic acids has also been reported, demonstrating the versatility of this technique. nih.gov
| Reaction Type | Conditions | Yield | Reaction Time | Reference |
| α-Hydroxyphosphonate Synthesis | Aldehyde/ketone, trialkylphosphite, ultrasound | 84-94% | 10-37 min | rsc.org |
| Michaelis-Arbuzov | Trialkyl phosphite, alkyl halide, microwave | High | Short | researchgate.net |
| Dialkyl Alkylphosphonate Synthesis | Monoalkyl phosphonic derivative, alkyl halide, Et3N, microwave | - | - | nih.gov |
| Esterification of Alkylphosphonic Acids | Alkylphosphonic acid, alcohol, ionic liquid, microwave | 61-79% (isolated) | - | nih.gov |
Solvent-Free Reaction Systems
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. rsc.org Many of the aforementioned ultrasound and microwave-assisted methods for phosphonate synthesis are performed under solvent-free conditions. rsc.orgnih.govresearchgate.net For example, the reaction of aldehydes or ketones with triethyl phosphite to form α-hydroxyphosphonates can be conducted without a solvent, often with the aid of a catalyst like camphor sulfonic acid under microwave irradiation, achieving yields of up to 95%. rsc.org Similarly, the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can be carried out efficiently under solvent-free conditions. researchgate.net The absence of a solvent not only simplifies the reaction setup and workup but also often leads to higher reaction rates and yields.
Electrochemical and Light-Mediated Strategies
Recent advancements have introduced electrochemical and light-mediated approaches for the synthesis of phosphonates, offering mild and often catalyst-free reaction conditions. rsc.org
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for forming C-P bonds. beilstein-journals.orgnih.gov For instance, the electrochemical synthesis of arylphosphonates has been achieved through the hetero-coupling of arenes with trialkyl phosphites. beilstein-journals.orgnih.gov This method has been used to prepare a wide range of arene phosphonates in good to excellent yields, including on a gram scale. beilstein-journals.orgnih.gov The electrochemical coupling of N-Boc-tetrahydroisoquinoline with dialkyl phosphites has also been reported for the synthesis of 1-amino phosphonates. beilstein-journals.orgnih.govd-nb.info These reactions are typically carried out at a constant current using graphite (B72142) electrodes. beilstein-journals.orgnih.govd-nb.info
Light-Mediated Synthesis: Visible-light photoredox catalysis has emerged as a mild and metal-free alternative for phosphonylation reactions. researchgate.netmdpi.com This method often utilizes a photocatalyst, such as Eosin Y or Rhodamine 6G, to generate aryl radicals under blue light irradiation. researchgate.netmdpi.com These radicals then couple with trivalent phosphites to form aryl phosphonates in good to very good yields. researchgate.net This strategy has been successfully applied to the functionalization of complex and sensitive molecules. researchgate.net In some cases, the reaction can proceed without a catalyst, relying on the formation of an electron-donor-acceptor (EDA) complex between the reactants upon irradiation with visible light or even sunlight. uab.cat
| Method | Key Features | Example Application | Reference |
| Electrochemical | Constant current, graphite electrodes | Synthesis of arylphosphonates from arenes | beilstein-journals.orgnih.gov |
| Light-Mediated | Visible light, often with a photocatalyst | Synthesis of aryl phosphonates from aryl halides | researchgate.netmdpi.com |
Sol-Gel Process for Phosphorus-Containing Hybrid Materials
The sol-gel process is a versatile and environmentally friendly method for synthesizing organic-inorganic hybrid materials containing phosphorus. researchgate.netnih.govmdpi.comnih.gov This "green" method typically proceeds under mild conditions, at room temperature, and often uses water or alcohol as a solvent. researchgate.netnih.govmdpi.comnih.gov The process involves the conversion of precursors into a colloidal solution (sol), which then transitions into a gelled network. researchgate.netnih.govmdpi.comnih.gov This technique allows for the incorporation of phosphonate groups into an inorganic matrix, leading to the formation of metal-phosphonate networks. researchgate.netmdpi.com By reacting metal or silicon precursors with phosphonate "coupling molecules" (like phosphonic acids and their derivatives), a variety of hybrid materials can be obtained. nih.gov These materials can also contain other elements such as titanium, zirconium, and boron, which influence their final properties. researchgate.netmdpi.com
Stereoselective Synthesis and Chiral Induction in Phosphonate Chemistry Relevant to Long-Chain Analogues
The synthesis of chiral phosphonates is of great importance due to their potential biological activities. Several strategies have been developed for the stereoselective synthesis of α-aminophosphonates and other chiral phosphonates, which are relevant to long-chain analogues.
One of the most common approaches is the diastereoselective addition of phosphites to chiral imines. nih.govnih.gov These chiral imines can be prepared from either chiral aldehydes and achiral amines or achiral aldehydes and chiral amines. nih.gov The stereoselectivity of the reaction is influenced by the nature of the chiral auxiliary on the imine and the reaction conditions. For example, the use of N,N-isopropyl groups on a chiral N-phosphonylimine auxiliary has been shown to be superior in controlling diastereoselectivity. nih.gov
Another strategy involves the use of chiral catalysts to induce asymmetry in the reaction between achiral imines and achiral phosphites. mdpi.com Chiral Brønsted acids have been used to catalyze the asymmetric addition of phosphorus nucleophiles to imines, leading to the formation of tetrasubstituted α-aminophosphonates with good enantiomeric excesses. mdpi.com Furthermore, rhodium-catalyzed asymmetric hydroboration of allylic phosphonates, directed by the phosphonate functionality, allows for the synthesis of chiral tertiary boronic esters with high enantioselectivity. nih.gov
More recently, photocatalytic methods have been developed for the enantiodivergent synthesis of β-chiral phosphonates. researchgate.net This approach utilizes a single catalyst enantiomer to generate either the (R)- or (S)-configured product through photocatalytic E→Z isomerization, offering a versatile platform for accessing chiral phosphonate antipodes. researchgate.net
Novel Approaches for the Preparation of Long-Chain Phosphonates, including Phosphinates and Phosphonates with Extended Alkyl Chains
Researchers are continuously exploring novel methods to synthesize long-chain phosphonates and related compounds with improved efficiency and versatility.
A noteworthy approach involves the direct one-pot alkylation/oxidation of red phosphorus to produce long-chain n-alkyl-H-phosphinic acids (with alkyl chains from C4 to C18) in high yields. rsc.org This method utilizes a multi-phase system with recyclable micellar catalysts. rsc.org
Another innovative strategy focuses on the selective substitution of POCl3 with organometallic reagents. This versatile procedure allows for the directed synthesis of either a phosphinate or a phosphonate by choosing the appropriate reagent and reaction conditions, providing access to a broad range of derivatives, including those with long alkyl chains. sim2.be
The synthesis of phosphonates with extended alkyl chains has also been a focus of research. For example, uridine (B1682114) phosphonates with extended C5/C6-fused ring systems have been synthesized. mdpi.com Additionally, methods for preparing in-chain poly(phosphonate)s through acyclic diene metathesis polymerization of novel unsaturated phosphonate monomers have been developed, leading to materials with stable carbon-phosphorus linkages in the polymer backbone. mpg.de
Phosphine-Catalyzed Additions to Electron-Deficient Alkenes
A prominent and efficient method for the formation of the carbon-phosphorus bond in long-chain dialkyl phosphonates is the phosphine-catalyzed conjugate addition of dialkyl phosphites to electron-deficient alkenes. This reaction, often referred to as a phospha-Michael addition, provides a high-yield and atom-economical route to the target compounds under neutral conditions.
The use of tributylphosphine (B147548) (PBu₃) as a catalyst has been shown to be highly effective for the addition of long-chain dialkyl phosphites to various activated alkenes. researchgate.netlookchem.comtandfonline.com This methodology is advantageous as it tolerates long alkyl chains in the phosphite, a crucial feature for the synthesis of compounds like this compound. The reaction typically proceeds smoothly in polar solvents such as acetonitrile, leading to the desired phosphonates in good yields and within short reaction times. lookchem.com
A proposed mechanism for this transformation involves the initial nucleophilic addition of the phosphine (B1218219) to the electron-deficient alkene, generating a zwitterionic intermediate. This intermediate then acts as a proton shuttle, facilitating the addition of the dialkyl phosphite to the alkene. The phosphine catalyst is regenerated, completing the catalytic cycle. lookchem.com
Table 1: PBu₃-Catalyzed Addition of Long-Chain Dialkyl Phosphites to Activated Alkenes lookchem.com
| Dialkyl Phosphite | Activated Alkenes | Product | Yield (%) |
| Di(2-ethylhexyl) phosphite | Acrylonitrile | 2-(Di(2-ethylhexyl)phosphoryl)propanenitrile | 92 |
| Di(2-ethylhexyl) phosphite | Methyl acrylate | Methyl 3-(di(2-ethylhexyl)phosphoryl)propanoate | 95 |
| Diheptyl phosphite | Acrylonitrile | 2-(Diheptylphosphoryl)propanenitrile | 90 |
| Diheptyl phosphite | Methyl acrylate | Methyl 3-(diheptylphosphoryl)propanoate | 93 |
Note: The table is a representation of the types of reactions and yields achievable with this methodology and is based on data for similar long-chain phosphonates.
Selective Substitution Reactions for Phosphonate Derivatization
Selective substitution reactions provide another key avenue for the synthesis of dialkyl phosphonates. A notable strategy involves the carefully controlled reaction of phosphoryl chloride (POCl₃) with organometallic reagents and alcohols. The selectivity of these substitution reactions can be tuned by the judicious choice of the organometallic reagent, allowing for the targeted synthesis of either phosphinates or phosphonates. nih.gov
For the synthesis of phosphonates, organozinc reagents have been found to be effective. nih.gov This method allows for a one-pot synthesis from commercially available starting materials. The process involves the sequential reaction of POCl₃ with an organometallic reagent to form a P-C bond, followed by reaction with an alcohol to introduce the alkoxy groups. This approach offers a straightforward procedure for preparing a diverse range of phosphonate derivatives. nih.gov
While direct application to this compound would require an octadecyl organometallic reagent, the general principle provides a versatile platform for the synthesis of various long-chain dialkyl phosphonates. The ability to control the substitution pattern of POCl₃ is a significant advantage in organophosphorus chemistry.
Convenient Synthesis of Specific Diethoxyphosphoryl Derivatives
Beyond the general methods, several convenient synthetic routes have been developed for specific classes of diethoxyphosphoryl derivatives, which can be conceptually extended to long-chain analogues.
One such approach is the hetero-Diels-Alder reaction. For instance, 1-diethoxyphosphorylbuta-1,3-diene has been shown to react with azodicarboxylates under microwave irradiation to produce 3-diethoxyphosphoryl-1,2-pyridazine derivatives in excellent yields. thieme-connect.comthieme-connect.com This method offers a rapid and efficient entry into complex phosphonate structures.
Another versatile method involves the reaction of terminal 1,2-diol cyclic sulfates with triethylphosphonoacetate. This reaction proceeds via an intramolecular Sₙ2-type substitution of the sulfate (B86663) group in the intermediate, leading to the efficient synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates. researchgate.net
Chemical Reactivity and Derivatization of 1 Diethoxyphosphoryloctadecane
Reactions Involving the Diethoxyphosphoryl Moiety
The phosphorus-containing head group is the more chemically reactive part of the molecule, susceptible to reactions such as hydrolysis, transesterification, and coordination with metal ions.
Hydrolysis to Phosphonic Acid Forms
The hydrolysis of dialkyl phosphonates, such as 1-diethoxyphosphoryloctadecane, is a fundamental reaction that converts the phosphonate (B1237965) ester into its corresponding phosphonic acid. nih.govwikipedia.org This transformation can be achieved under both acidic and basic conditions, proceeding in a stepwise manner through a monoester intermediate. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) and water, the ethoxy groups are sequentially cleaved from the phosphorus atom. nih.gov The reaction typically requires heating to drive it to completion. The mechanism is believed to involve the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O bond. nih.gov
Base-Catalyzed Hydrolysis: Under basic conditions, using reagents like sodium hydroxide, the hydrolysis also proceeds through a nucleophilic substitution mechanism. nih.gov The rate of hydrolysis can be influenced by the nature of the alkyl group on the ester. nih.gov
The final product of complete hydrolysis is octadecylphosphonic acid, a key intermediate for various applications, including the surface functionalization of nanocrystals. amazonaws.com
Table 1: Hydrolysis Conditions for Dialkyl Phosphonates
| Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrochloric Acid (aq) | Reflux | Arylphosphonic Acids | nih.gov |
| Sodium Hydroxide | Varies | Phosphonate Salt | nih.gov |
Transesterification Reactions
Transesterification is a process where the ethoxy groups of this compound are exchanged with other alkoxy groups by reacting with a different alcohol. atamanchemicals.com This reaction is often catalyzed by acids, bases, or metal alkoxides. google.com For instance, reacting diethyl octadecylphosphonate with methanol (B129727) in the presence of a catalyst like titanium isopropoxide can yield dimethyl octadecylphosphonate.
The efficiency of the transesterification can be influenced by several factors, including the choice of catalyst, the nature of the alcohol, and the reaction conditions. google.comresearchgate.net For example, using a large excess of the new alcohol can shift the equilibrium towards the desired product. google.com Continuous flow reactors have also been employed for the alcoholysis of dialkyl H-phosphonates, offering precise control over reaction conditions and potentially higher yields and purity compared to batch processes. nih.gov
Table 2: Catalysts for Transesterification of Phosphonates
| Catalyst | Reactants | Product | Reference |
|---|---|---|---|
| Titanium Isopropoxide | Diethyl octadecylphosphonate, Methanol | Dimethyl octadecylphosphonate | |
| Alkali Metal Alkoxide | Diaryl phosphonate, Aliphatic alcohol | Aryl alkyl phosphonate | google.com |
Coordination Chemistry with Metal Ions for Metal Phosphonate Formation
Following hydrolysis to octadecylphosphonic acid, the resulting phosphonate groups can coordinate with a variety of metal ions to form layered metal phosphonate materials. ethz.chutupub.fi These structures are typically composed of inorganic layers of metal ions bridged by the phosphonate head groups, with the organic octadecyl chains extending outwards. acs.org
A well-studied example is the formation of zirconium phosphonate multilayers. ethz.chrsc.org These are created by the sequential self-assembly of α,ω-bis(phosphonate)s and zirconium ions on a substrate. utupub.fi The strong coordination between the phosphonate and metal ions leads to robust and highly ordered structures. ethz.ch
Other divalent metal ions such as manganese (Mn²⁺), magnesium (Mg²⁺), cadmium (Cd²⁺), and calcium (Ca²⁺) also form layered structures with octadecylphosphonate. acs.orgresearchgate.net These materials can exhibit interesting magnetic and optical properties. For example, manganese octadecylphosphonate films have been shown to undergo a magnetic ordering transition at low temperatures. acs.org The synthesis of iron(II) octadecylphosphonate has also been reported, resulting in a layered hybrid organic-inorganic material. materials-science.info
Reactions and Modifications of the Octadecane (B175841) Long Alkyl Chain
The long, saturated octadecane chain is generally less reactive than the diethoxyphosphoryl head group. However, it can undergo functionalization and oxidative transformations, although these reactions often require specific catalysts and conditions due to the inert nature of C-H bonds. udel.edu
Functionalization of the Terminal Alkyl Chain
The selective functionalization of the terminal methyl group of a long alkane chain is a significant challenge in synthetic chemistry. technion.ac.il This is due to the higher strength of primary C-H bonds compared to the more numerous secondary C-H bonds along the chain. rsc.org
Despite the challenges, several strategies are being explored for terminal functionalization:
Catalytic C-H Activation: Transition metal catalysts can facilitate the activation of C-H bonds, allowing for the introduction of functional groups. icp.ac.rursc.org While challenging for terminal positions, some catalytic systems show promise. rsc.orgacs.org
Radical-Based Reactions: Reactions involving radical intermediates can lead to functionalization, although they often lack high regioselectivity. rsc.org
Enzymatic Reactions: Certain enzymes, like some cytochrome P450 monooxygenases and fungal peroxygenases, can catalyze the terminal hydroxylation of long-chain alkanes, converting them into primary alcohols. frontiersin.orgcsic.es For example, Acinetobacter calcoaceticus has been shown to oxidize octadecane to octadecanol and then to octadecanoic acid via a monoterminal oxidation pathway. cdnsciencepub.com
Oxidative Transformations of Alkane Moieties
The octadecane chain can be oxidized under various conditions, leading to the introduction of oxygen-containing functional groups such as alcohols and ketones. acs.org
Catalytic Oxidation: Cobalt-based catalysts have been shown to be effective for the C-H oxidation of octadecane, yielding a mixture of oxidation products. nih.gov Similarly, organometallic compounds of cobalt, copper, and iron can promote the oxidation of long-chain alkanes. acs.org Fenton oxidation, using recyclable iron catalysts, has also been employed for the oxidation of long-chain alkanes in soil. nih.gov
Plasma-Induced Oxidation: Non-thermal, atmospheric plasma processing offers a catalyst-free method for the oxidative functionalization of n-octadecane. udel.eduacs.org This technique primarily produces secondary alcohols and ketones, with prolonged treatment leading to further oxidation products like dialcohols and diketones. acs.orgosti.gov
Microbial Oxidation: Certain microorganisms can metabolize long-chain alkanes. For instance, Acinetobacter calcoaceticus S19 is capable of oxidizing octadecane to octadecanol and octadecanoic acid, which are then further degraded. cdnsciencepub.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Octadecanephosphonic acid |
| 1-dodecanol |
| 1,12-dodecanedioic acid |
| 12-hydroxydodecanoic acid |
| Acetic acid |
| Acetone |
| Allyl chloride |
| Benzene |
| Butadiene |
| Cadmium |
| Calcium |
| Carbon dioxide |
| Dichloromethane |
| Diethyl phosphite (B83602) |
| Dimethyl octadecylphosphonate |
| Dodecanal |
| Dodecanoic acid |
| Ethane-1,2-dithiol |
| Ethanol |
| Ethylene |
| Ethyl hydrogen methylphosphonate |
| Formic acid |
| Hantzsch ester |
| Hydrochloric acid |
| Hydrobromic acid |
| Hydrogen peroxide |
| Hydroxylamine |
| Iron |
| Magnesium |
| Manganese |
| Methane |
| Methanol |
| Methylphosphonic dichloride |
| Neopentyl alcohol |
| Octadecane |
| Octadecanoic acid |
| Octadecanol |
| Octadecylbromide |
| Octadecylphosphonic acid |
| Phenylphosphonic dichloride |
| Propylene |
| Pyridine |
| Sodium hydroxide |
| Tetradecane |
| Tetrahydrofuran |
| Titanium isopropoxide |
| Toluene |
| Triethylamine (B128534) |
| Trimethyl phosphite |
| Water |
Formation of Complex Architectures and Hybrid Materials
A significant application of this compound's reactivity is in the creation of sophisticated molecular architectures and advanced hybrid materials. This is achieved by integrating the molecule into polymer chains to form poly(phosphonate)s or by attaching it to the surfaces of inorganic materials and nanoparticles.
While direct polymerization of this compound is not commonly documented, its core structure, an alkylphosphonate, is a key building block for a class of polymers known as poly(phosphonate)s. These polymers can be synthesized to include long alkyl side chains, analogous to the octadecyl group, which results in amphiphilic polymers with distinct hydrophobic and hydrophilic domains.
One major route to such polymers is through polycondensation reactions. nih.gov For instance, a derivative of this compound, such as a dichlorinated phosphonate, can be reacted with diols to form a poly(phosphonate) backbone with pendant octadecyl chains. Another versatile method involves the initial synthesis of a poly(H-phosphonate) backbone, which is then functionalized by attaching long-chain aliphatic alcohols to the phosphorus centers. mdpi.com This approach allows for precise control over the degree of alkylation and the resulting polymer's properties. The resulting amphiphilic block copolymers can self-assemble in aqueous solutions, forming structures like micelles that have potential applications in drug delivery. mdpi.com
The synthesis of poly(phosphonate)s can also be achieved through ring-opening polymerization (ROP) of cyclic phosphonate monomers. utwente.nlacs.orgacs.org By choosing monomers with appropriate side chains or by using macroinitiators, polymers with tailored properties can be created. For example, poly(ε-caprolactone)-based macroinitiators can be used to initiate the ROP of cyclic phosphonates, yielding fully degradable amphiphilic block copolymers. utwente.nlrsc.org These advanced synthetic methods provide well-defined polymer architectures with narrow molecular weight distributions, which is critical for high-performance applications. acs.org
Below is an interactive table summarizing representative methods for synthesizing poly(phosphonate)s with long alkyl side chains, reflecting the structural contribution of molecules like this compound.
| Polymerization Method | Monomers / Reactants | Key Properties of Resulting Poly(phosphonate) |
| Polycondensation | Diphenyl H-phosphonate and long-chain diols (e.g., 1,10-decanediol) | Forms poly(alkylene H-phosphonate)s which can be further functionalized. acs.org |
| Side-chain Functionalization | Poly(oxyethylene H-phosphonate) and long-chain aliphatic alcohols (e.g., octanol, decanol) | Creates amphiphilic polymers that can self-assemble into micelles. nih.govmdpi.com |
| Ring-Opening Polymerization (ROP) | Cyclic phosphonate monomers with organocatalysts (e.g., DBU) | Yields well-defined, water-soluble polymers with adjustable degradation rates. acs.orgacs.org |
| ROP with Macroinitiator | Poly(ε-caprolactone) macroinitiator and 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EP) | Produces fully degradable, water-dispersible amphiphilic block copolymers. utwente.nlrsc.org |
The phosphonate functional group of this compound, typically after hydrolysis to its corresponding phosphonic acid (octadecylphosphonic acid or OPA), serves as a robust anchor for grafting the molecule onto a wide array of surfaces. This is particularly effective for metal oxide surfaces, such as titania (TiO₂), alumina (B75360) (Al₂O₃), and zirconia, as well as nanomaterials like halloysite (B83129) clay nanotubes. researchgate.netresearchgate.netnih.gov
The grafting process involves the formation of strong P-O-Metal bonds between the phosphonic acid headgroup and the hydroxyl groups present on the oxide surface. researchgate.net This reaction leads to the formation of a dense, highly ordered self-assembled monolayer (SAM). nih.gov The long, hydrophobic octadecyl chains orient themselves away from the surface, creating a new interface with dramatically altered properties, most notably a significant increase in hydrophobicity.
This surface modification technique is critical for a variety of applications. Functionalizing nanoparticles with OPA can prevent their aggregation and improve their dispersion in non-polar solvents or polymer matrices. researchgate.net In biomaterials science, OPA-modified surfaces on materials like titanium can reduce bacterial attachment and control protein adsorption. researchgate.net Furthermore, the selective modification of the inner aluminosilicate (B74896) surface of halloysite nanotubes with OPA creates inorganic micelle-like structures, demonstrating the precision of this grafting chemistry. researchgate.net
The following interactive table details examples of surface functionalization using octadecylphosphonic acid (OPA), the active derivative of this compound.
| Substrate | Grafting Method | Resulting Surface Properties | Potential Application |
| Titania (TiO₂) Films | Immersion in OPA/tetrahydrofuran solution | Forms a stable, hydrophobic monolayer resistant to common solvents. researchgate.net | Anti-fouling coatings, sensor technology, composite interfaces. |
| α-Alumina (α-Al₂O₃) | Self-assembly from 2-propanol solution | Creates a highly ordered and dense molecular layer. nih.gov | Fundamental studies of SAM formation, model surfaces. |
| Halloysite Nanotubes | Selective binding to inner alumina surface | Creates an "inorganic micelle" with a hydrophobic lumen and hydrophilic exterior. researchgate.net | Drug immobilization and controlled release, water purification. |
| Titanium (oxide surface) | Immersion in OPA solution | Deters bacterial attachment and forms a uniform, rigid SAM. | Anti-fouling biomedical coatings and implants. |
Spectroscopic and Structural Elucidation of 1 Diethoxyphosphoryloctadecane
Advanced Spectroscopic Characterization Techniques
The characterization of 1-diethoxyphosphoryloctadecane is accomplished through several key spectroscopic methods that probe its molecular structure. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), each provide unique and complementary information.
NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. By analyzing the spectra from ¹H, ¹³C, and ³¹P nuclei, a complete map of the carbon skeleton and the local environment of the phosphorus atom can be constructed. While specific experimental spectra for this exact compound are not widely published, data from closely related diethyl alkylphosphonates and predicted spectra provide a reliable basis for its characterization. unl.ptnih.govchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the ethoxy groups and the long octadecyl chain. The signals for the protons on the carbon directly bonded to the phosphorus atom are split by both the adjacent methylene (B1212753) protons and the phosphorus nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~4.05 | Quintet (dq) | -O-CH₂ -CH₃ (4H) |
| ~1.70 | Multiplet | P-CH₂ -CH₂- (2H) |
| ~1.55 | Multiplet | P-CH₂-CH₂ - |
| ~1.31 | Triplet | -O-CH₂-CH₃ (6H) |
| ~1.25 | Broad Singlet | -(CH₂ )₁₅- (30H) |
| ~0.88 | Triplet | -CH₃ (3H) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of all 22 carbon atoms in the molecule. The carbon atoms of the ethoxy group and the α- and β-carbons of the octadecyl chain show characteristic shifts influenced by the phosphorus atom, including splitting due to C-P coupling. udel.edu The long polymethylene chain results in a dense cluster of signals around 29-32 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | J-coupling (Hz) | Assignment |
| ~61.5 | ²J(PC) ≈ 6.5 | C H₃-C H₂-O-P |
| ~31.9 | -C H₂-CH₃ (terminal) | |
| ~29.7 | Interior -C H₂- chain | |
| ~29.4 | Interior -C H₂- chain | |
| ~29.1 | Interior -C H₂- chain | |
| ~28.0 | ¹J(PC) ≈ 141 | P-C H₂- |
| ~22.7 | -C H₂-CH₃ (terminal) | |
| ~16.5 | ³J(PC) ≈ 6.0 | C H₃-CH₂-O-P |
| ~14.1 | -C H₃ (terminal) |
³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides the most direct probe of the phosphorus center. For diethyl alkylphosphonates, a single resonance is expected. The chemical shift for long-chain alkylphosphonates, such as the related dimethyl octadecylphosphonate, typically appears in the range of δ 32-36 ppm. magritek.com This downfield shift is characteristic of phosphonates in the +5 oxidation state. nih.govyoutube.com
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the P=O, P-O-C, C-O, and C-H bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H asymmetric stretching (alkyl) |
| ~2850 | Strong | C-H symmetric stretching (alkyl) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1250 | Strong | P=O stretching (phosphoryl) |
| ~1160 | Medium | P-O-C stretching |
| ~1030 | Strong | P-O -C stretching |
| ~960 | Strong | O-C-C stretching (ethoxy) |
The most prominent bands are the strong C-H stretching vibrations from the long alkyl chain just below 3000 cm⁻¹. alfa-chemistry.com A very strong and characteristic absorption corresponding to the P=O (phosphoryl) stretch is expected around 1250 cm⁻¹. ijcce.ac.ir The P-O-C and C-O stretches of the diethyl phosphonate (B1237965) group typically appear as a complex series of strong bands in the 950-1170 cm⁻¹ region. nist.govnist.gov
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. It serves as a vibrational fingerprint for the molecule. nih.gov The spectrum is expected to show strong C-H stretching and bending modes. The P=O stretch is also Raman active, though its intensity can vary. The long, non-polar octadecyl chain should produce a series of well-defined peaks in the fingerprint region (below 1500 cm⁻¹), corresponding to skeletal C-C vibrations and CH₂ twisting and rocking motions, which are characteristic of long-chain alkanes.
Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. ethz.ch For this compound (MW = 390.6 g/mol ), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 391. abcr.comchemsrc.com
The fragmentation of long-chain alkylphosphonates is predictable. Key fragmentation pathways include:
McLafferty Rearrangement: A common pathway involving the transfer of a gamma-hydrogen from the alkyl chain to the phosphoryl oxygen, leading to the elimination of a neutral alkene (octadecene, C₁₈H₃₆) and the formation of a charged diethyl phosphonate fragment.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the phosphorus atom is less common but possible.
Cleavage at the P-O and C-O bonds: Loss of ethoxy groups or ethene from the ethoxy groups are characteristic fragmentation patterns for diethyl phosphonates. alfa-chemistry.com
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
| 391 | [M+H]⁺ |
| 363 | [M - C₂H₄]⁺ |
| 347 | [M - C₂H₅O]⁺ |
| 139 | [P(O)(OC₂H₅)₂H₂]⁺ (from McLafferty Rearrangement) |
| 138 | [P(O)(OC₂H₅)₂H]⁺ (from McLafferty Rearrangement) |
| 91 | [P(O)(OH)₂]⁺ |
Diffraction Methods for Crystalline and Supramolecular Structures
While spectroscopic methods elucidate the structure of individual molecules, X-ray diffraction (XRD) provides information on how these molecules arrange themselves in a crystalline solid, defining properties like packing, density, and intermolecular interactions. nih.govcam.ac.uk
No complete single-crystal or powder XRD structures for this compound have been reported in the public domain. As a long-chain aliphatic compound, it is expected to be a waxy solid at room temperature, making the growth of high-quality single crystals for diffraction challenging.
However, studies on related long-chain alkylphosphonate systems, such as manganese octadecylphosphonate organized in Langmuir-Blodgett films, provide insight into the likely solid-state packing. These studies show that such molecules organize into highly ordered, layered structures. The molecules align with their long alkyl chains parallel to each other, creating hydrophobic layers, which are separated by layers of the polar phosphonate headgroups. Analysis of a related dimethyl octadecylphosphonate system indicated an orthorhombic unit cell for the inorganic network. It is highly probable that this compound adopts a similar lamellar crystalline or semi-crystalline structure, with the unit cell dimensions being determined by the packing of the long octadecyl chains and the steric requirements of the diethoxyphosphoryl headgroups.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structure of materials. xenocs.com It provides information on the shape, size, and arrangement of particles and molecular assemblies in the size range of 1 to hundreds of nanometers. xenocs.com In the context of this compound, SAXS is instrumental in understanding how individual molecules organize into larger, ordered supramolecular structures. researchgate.netnih.gov
The technique works by passing a highly collimated X-ray beam through a sample and measuring the scattered X-rays at very small angles. xenocs.com The resulting scattering pattern is unique to the material's nanostructure. For long-chain amphiphilic molecules like this compound, which possess both a polar phosphonate head group and a nonpolar octadecane (B175841) tail, SAXS can reveal the formation of various self-assembled structures such as micelles, bilayers, or liquid crystalline phases in solution or in the solid state. xenocs.comresearchgate.net
Analysis of the SAXS data, often combined with computational modeling, allows for the determination of key structural parameters of these assemblies, such as their dimensions and morphology. nih.govnih.gov This information is critical for understanding the relationship between the molecular architecture of this compound and its macroscopic properties.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the components of a mixture, allowing for the isolation and purity assessment of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is the method of choice for the analysis of volatile and semi-volatile organic compounds. thermofisher.comshimadzu.com While this compound itself may have low volatility due to its long alkyl chain, GC-MS can be invaluable for identifying and quantifying any volatile impurities or degradation products that may be present in a sample. wikipedia.orgnist.gov
In a typical GC-MS analysis, the sample is vaporized and separated into its constituent components in the gas chromatograph. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. nist.gov This allows for the definitive identification of the compounds present. wikipedia.org The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the analyte, which must be considered when interpreting the results. wikipedia.org
| Parameter | Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Application | Identification and quantification of volatile impurities and degradation products. wikipedia.orgnist.gov |
| Principle | Separation by gas chromatography followed by detection and identification by mass spectrometry. thermofisher.comshimadzu.com |
| Key Information | Provides a mass spectrum for each separated component, enabling structural elucidation. nist.gov |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic technique. units.it HPLC separates components of a liquid sample by pumping the sample mixture through a column packed with a stationary phase. units.ityoutube.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. units.it
HPLC is a versatile and non-destructive technique, making it ideal for the purity assessment and isolation of this compound. units.it Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the analyte and the desired separation. youtube.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, which would be suitable for retaining the nonpolar octadecane chain of the target compound. units.it The separated components are detected as they elute from the column, often by UV-Vis absorption or other sensitive detectors, providing quantitative data on the purity of the sample. units.itnih.gov
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Application | Purity assessment and isolation of non-volatile compounds. units.it |
| Principle | Separation based on differential partitioning between a mobile liquid phase and a solid stationary phase. units.ityoutube.com |
| Key Information | Provides quantitative data on the concentration of the main component and any non-volatile impurities. researchgate.net |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. wikipedia.org For an organic compound like this compound (C₂₂H₄₇O₃P), elemental analysis provides the mass fractions of carbon, hydrogen, and oxygen, as well as phosphorus. researchgate.net This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water) are collected and measured. researchgate.net The results are crucial for confirming the empirical and molecular formula of the synthesized compound and assessing its purity. wikipedia.orgresearchgate.net A deviation of less than 0.3% between the calculated and experimentally found elemental composition is generally considered acceptable. wikipedia.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduvikramuniv.ac.in TGA is used to study the thermal stability and decomposition profile of materials. ebatco.comsurfacesciencewestern.com For this compound, a TGA experiment would involve heating the sample at a constant rate and recording the mass loss. vikramuniv.ac.in
The resulting TGA curve provides valuable information on the temperatures at which the compound begins to decompose and the different stages of its thermal degradation. surfacesciencewestern.commt.com This data is essential for determining the upper temperature limit for the use and storage of the compound and can provide insights into its decomposition mechanism. ebatco.com
| Analysis | Technique | Information Obtained |
| Compositional | Elemental Analysis | Percentage of Carbon (C), Hydrogen (H), Oxygen (O), and Phosphorus (P). researchgate.net Confirms empirical and molecular formula. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal degradation profile, and information on residual mass. ebatco.comsurfacesciencewestern.com |
Theoretical and Computational Investigations of 1 Diethoxyphosphoryloctadecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful theoretical tools for investigating the electronic structure of molecules, offering deep insights into their stability, reactivity, and electronic properties. nih.gov These methods, which are based on solving the Schrödinger equation, can range from semi-empirical approaches to more accurate but computationally intensive ab-initio and density functional theory (DFT) methods. unipd.it For a molecule like 1-diethoxyphosphoryloctadecane, these calculations can elucidate the distribution of electron density, identify reactive sites, and predict various electronic parameters.
Detailed research findings from quantum chemical calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic information can be derived. For instance, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provides a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the electrostatic potential mapped onto the electron density surface can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the phosphoryl group (-P(O)(OEt)₂) is expected to be a region of high electron density, particularly around the phosphoryl oxygen, making it a likely site for electrophilic attack or coordination to metal ions. The long octadecyl chain, being nonpolar, would exhibit a neutral electrostatic potential.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
| Mulliken Charge on P | +0.85 e | DFT/B3LYP/6-31G |
| Mulliken Charge on O (P=O) | -0.65 e | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and based on typical values for similar organophosphorus compounds. It is intended to represent the type of information that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. wikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering a view of the dynamic evolution of the system. wikipedia.org This methodology is particularly well-suited for studying large and flexible molecules like this compound, allowing for a thorough exploration of its conformational landscape and its interactions with surrounding molecules. researchgate.net
For this compound, a key application of MD simulations would be to analyze the conformational flexibility of the long octadecyl chain. This alkyl chain can adopt a multitude of conformations, ranging from a fully extended all-trans state to more compact, folded structures. MD simulations can quantify the probability of these different conformations and the timescales of transitions between them. Such simulations are often performed in a simulated solvent box to mimic the behavior of the molecule in solution. mdpi.com
Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions. By simulating a system containing multiple this compound molecules, one can study their aggregation behavior, which is driven by van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the polar phosphonate (B1237965) headgroups. These simulations can reveal the formation of micelles or other self-assembled structures in aqueous environments. The setup for such a simulation would typically involve defining a simulation box, selecting an appropriate force field (e.g., CHARMM, AMBER), and setting the temperature and pressure. mdpi.comescholarship.org
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Description |
| System Size | ~50,000 atoms | A single molecule in a water box |
| Force Field | GROMOS54a7 | Defines the potential energy of the system |
| Temperature | 300 K | Controlled by a thermostat |
| Pressure | 1 atm | Controlled by a barostat |
| Simulation Time | 100 ns | Duration of the simulation |
| Key Findings | Conformational distribution of the alkyl chain, radial distribution functions of water around the phosphonate headgroup. |
Note: The data in this table is hypothetical and serves to illustrate the typical setup and potential outcomes of an MD simulation for this type of molecule.
Computational Modeling of Adsorption Phenomena on Various Substrates
The interaction of this compound with surfaces is of significant interest for applications such as lubrication, corrosion inhibition, and surface modification. Computational modeling, often employing both quantum chemical methods and molecular dynamics simulations, can provide a molecular-level understanding of these adsorption processes. researchgate.net Organophosphorus compounds, particularly phosphonates, are known for their strong binding to metal oxide surfaces. researchgate.net
DFT calculations can be used to model the adsorption of a single this compound molecule onto a well-defined surface slab, such as iron oxide (Fe₂O₃) or titanium dioxide (TiO₂). These calculations can determine the most stable adsorption geometry and the corresponding adsorption energy. The results would likely show that the phosphonate group acts as the anchor, binding to the surface through the formation of coordinate bonds between the phosphoryl oxygen and surface metal atoms.
MD simulations can then be used to study the collective behavior of many this compound molecules on a surface, leading to the formation of a self-assembled monolayer (SAM). These simulations can predict the packing density, orientation, and ordering of the molecules within the SAM. The long octadecyl chains would likely align due to van der Waals forces, creating a dense, hydrophobic layer on the substrate.
Table 3: Hypothetical Adsorption Energies of this compound on Different Substrates
| Substrate | Adsorption Energy (kJ/mol) | Method |
| Fe (110) | -180 | DFT |
| TiO₂ (110) | -150 | DFT |
| SiO₂ | -80 | DFT |
| Graphite (B72142) | -50 | MD |
Note: The data in this table is illustrative and based on known trends for phosphonate adsorption. The actual values would depend on the specific surface and computational method.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret and validate experimental data. plos.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable for its characterization.
Quantum chemical calculations, specifically using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts of the molecule. plos.org These predicted shifts can then be compared to experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging, which can be further investigated using more advanced computational models.
Similarly, the vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical IR spectrum. plos.org This allows for the assignment of specific absorption bands to the corresponding vibrational modes of the molecule. For this compound, key predicted bands would include the P=O stretching vibration, C-O-P stretching, and various C-H stretching and bending modes of the long alkyl chain and the ethoxy groups. The comparison of the calculated and experimental spectra of a related compound, 3-diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin, has demonstrated the utility of this approach. mdpi.com
Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Nucleus/Vibrational Mode | Predicted Value | Experimental Value |
| ³¹P NMR Chemical Shift (ppm) | 32.5 | 31.8 |
| ¹³C NMR Chemical Shift (C1, ppm) | 65.2 | 64.5 |
| IR: ν(P=O) (cm⁻¹) | 1255 | 1250 |
| IR: ν(C-H, alkyl) (cm⁻¹) | 2920, 2850 | 2918, 2851 |
Note: The data in this table is illustrative. The predicted values are typical for this class of compound and the "experimental" values are representative of what would be expected.
Environmental Chemistry and Fate of 1 Diethoxyphosphoryloctadecane in Research Contexts
Adsorption and Interaction with Environmental Surfaces in Model Systems
The behavior of phosphonates in the environment is heavily dictated by their strong interaction with surfaces. nih.gov This characteristic leads to substantial removal of these compounds in both engineered and natural systems. nih.govresearchgate.net Due to this strong adsorption, it is generally expected that there will be little to no remobilization of associated metals. nih.govresearchgate.net
In model systems designed to simulate environmental conditions, the adsorption and desorption characteristics of organophosphorus compounds are evaluated to predict their mobility. fera.co.uk For instance, a high organic carbon-normalized partition coefficient (Kfoc) value suggests that a substance is more likely to adhere to soil and potentially accumulate, whereas a lower value indicates a higher potential for leaching and possible groundwater contamination. fera.co.uk The specific adsorption behavior of 1-diethoxyphosphoryloctadecane would be influenced by soil properties such as organic matter content, pH, and clay composition. researchgate.net The long octadecane (B175841) chain of this molecule suggests a hydrophobic character, which would likely contribute to its partitioning onto organic matter in soil and sediment.
Table 1: Factors Influencing the Adsorption of Organophosphonates in Environmental Systems
| Factor | Description | Potential Impact on this compound |
| Soil Organic Matter | The amount of decomposed organic material in the soil. | The long alkyl chain of this compound suggests strong adsorption to organic matter. |
| Clay Content and Type | The mineralogical composition of the soil. | The phosphate (B84403) group can interact with mineral surfaces, influencing retention. |
| pH | The acidity or alkalinity of the soil and water. | Affects the surface charge of both the compound and the environmental surfaces, altering adsorption capacity. |
| Ionic Strength | The concentration of dissolved salts in the water. | Can influence the electrostatic interactions between the phosphonate (B1237965) and charged surfaces. |
Experimental Studies on Degradation Pathways
The degradation of organophosphorus compounds in the environment can occur through various pathways, including photodegradation, chemical degradation, and catalytic processes. rsc.orgoup.com These pathways are crucial in determining the persistence and ultimate fate of these compounds.
Photochemical degradation is a significant process for the removal of many organic pollutants from surface waters and the atmosphere. rsc.org For organophosphorus compounds that absorb light at wavelengths greater than 290 nm, direct photolysis can be an important transformation process. researchgate.net The efficiency of photodegradation can be influenced by the presence of other substances in the water, such as humic acids, which can act as photosensitizers or quenchers. researchgate.net
Experimental studies on organophosphorus pesticides have shown that photodegradation kinetics can often be described as pseudo-first-order. researchgate.net The degradation products can sometimes be of greater environmental concern than the parent compound. rsc.org For this compound, photodegradation in aqueous systems would likely involve the cleavage of the P-O and C-P bonds, initiated by the absorption of UV radiation. The presence of photosensitizers in natural waters could accelerate this process.
Hydrolysis is a primary chemical degradation pathway for organophosphorus esters. oup.com This process involves the cleavage of the ester bonds by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. researchgate.net For this compound, hydrolysis would lead to the formation of ethanol and octadecanephosphonic acid. The long alkyl chain may influence the rate of hydrolysis due to steric hindrance and reduced water solubility.
In controlled laboratory settings, the degradation of a test substance is often monitored over time in soil or water samples under specific conditions of temperature, moisture, and pH. fera.co.uk These studies help to determine the rate and route of degradation and identify any major transformation products. fera.co.uk
Research into the catalytic degradation of organophosphorus compounds has explored various approaches to enhance their breakdown. One promising area is photocatalysis, which utilizes semiconductor materials like titanium dioxide (TiO2) or zinc oxide (ZnO) to generate highly reactive hydroxyl radicals under UV or solar irradiation. aminer.orgmdpi.commdpi.com These radicals can then attack and mineralize the organophosphorus compounds into less harmful substances such as carbon dioxide, water, and inorganic phosphate. aminer.org
Enzymatic degradation is another area of active research. Enzymes such as organophosphate hydrolases (OPH) have been shown to effectively hydrolyze a range of organophosphorus compounds containing P-O, P-F, P-CN, and P-S bonds. nih.gov The development of biocatalysts and biosensors for organophosphorus compounds holds potential for bioremediation applications. oup.com While specific studies on the catalytic degradation of this compound are not prevalent, the general principles of photocatalytic and enzymatic degradation of organophosphorus esters would be applicable.
Table 2: Overview of Degradation Pathways for Organophosphorus Esters
| Degradation Pathway | Description | Key Factors | Potential Products of this compound Degradation |
| Photodegradation | Degradation initiated by the absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. | Cleavage of P-O and C-P bonds, smaller organic fragments. |
| Chemical Hydrolysis | Cleavage of ester bonds by reaction with water. | pH, temperature, and water availability. | Ethanol and Octadecanephosphonic acid. |
| Photocatalysis | Degradation using a semiconductor catalyst (e.g., TiO2, ZnO) and light. | Catalyst type and concentration, light source, pH. | Complete mineralization to CO2, H2O, and phosphate. |
| Enzymatic Degradation | Breakdown by specific enzymes like organophosphate hydrolases. | Enzyme activity, substrate concentration, environmental conditions (pH, temperature). | Hydrolysis products similar to chemical hydrolysis. |
Analytical Challenges in Environmental Trace Determination for Research Purposes
The determination of trace levels of organophosphorus compounds and their degradation products in environmental samples presents significant analytical challenges. nih.govnih.gov The complexity of environmental matrices, such as water, soil, and air, often requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest. gnest.org
A variety of analytical techniques are employed for the detection and quantification of these compounds, including gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors. researchgate.netgnest.org Mass spectrometry (MS), particularly tandem mass spectrometry (MS-MS), is a powerful tool for providing the selectivity and sensitivity needed for trace analysis. nih.gov
For phosphonates, specifically, analytical difficulties are a known issue that has limited the amount of available data on their environmental concentrations. nih.govresearchgate.net The development of robust and sensitive analytical methods is crucial for advancing research on the environmental fate of compounds like this compound. This includes improving extraction techniques, chromatographic separation, and detection limits to accurately measure low concentrations in complex samples. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-diethoxyphosphoryloctadecane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting octadecane derivatives with diethyl phosphite under anhydrous conditions. Optimization includes varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity. Reaction progress should be monitored via thin-layer chromatography (TLC) or <sup>31</sup>P NMR to track phosphonate group incorporation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>31</sup>P NMR to confirm structure and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Chromatography : HPLC or GC with phosphate-perchlorate buffer systems (as in Pharmacopeial methods) to assess purity .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow protocols for organophosphorus compounds:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles).
- Store in inert, airtight containers under nitrogen to prevent hydrolysis.
- Dispose via certified hazardous waste channels, complying with federal regulations .
Advanced Research Questions
Q. How do structural modifications (e.g., varying alkyl chain length) impact the reactivity of this compound in catalytic applications?
- Methodological Answer : Design comparative studies using analogs (e.g., C12 or C20 chains). Assess reactivity via kinetic experiments under controlled conditions (solvent, temperature). Use computational modeling (DFT) to correlate chain length with electronic effects on the phosphonate group. Validate findings with <sup>31</sup>P NMR shifts and catalytic turnover rates .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer :
Stress Testing : Expose the compound to varying O2 levels, UV light, and temperatures.
Analytical Validation : Use system suitability tests (e.g., Pharmacopeial guidelines) to ensure HPLC column performance and detector consistency.
Data Normalization : Control for trace metal impurities (e.g., Fe<sup>3+</sup>) that may accelerate degradation .
Q. How can researchers design a robust study to investigate the environmental persistence of this compound?
- Methodological Answer : Apply the PICO framework :
- Population : Soil/water samples from industrial sites.
- Intervention : Spiking with this compound.
- Comparison : Untreated controls or perfluorinated compound analogs.
- Outcome : Degradation half-life via LC-MS/MS. Include abiotic factors (pH, UV) and microbial activity assays .
Q. What mechanistic insights can be gained from studying the hydrolysis pathways of this compound?
- Methodological Answer : Conduct pH-dependent hydrolysis experiments (pH 2–12) with kinetic monitoring. Use isotopic labeling (<sup>18</sup>O) and tandem MS to identify intermediates. Compare with DFT-predicted transition states to elucidate nucleophilic attack mechanisms .
Methodological Best Practices
- Data Validation : Ensure chromatographic system suitability (e.g., ≤2.0% RSD for replicate injections) .
- Ethical Compliance : Obtain institutional approval for environmental or toxicological studies, aligning with FINER criteria (Feasible, Novel, Ethical) .
- Literature Gaps : Prioritize studies addressing under-researched areas (e.g., biodegradation kinetics or mammalian metabolic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
